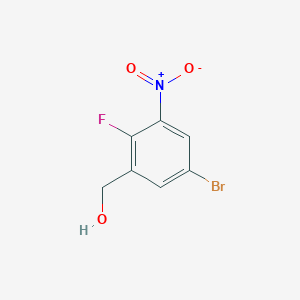![molecular formula C14H25F3N2O6S2 B12846866 (4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure with disulfide bonds and amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid typically involves multiple steps, including the formation of disulfide bonds and the introduction of amino groups. The process often starts with the preparation of the hexanoic acid backbone, followed by the introduction of amino and hydroxy groups through selective reactions. The final step involves the formation of the disulfide bond under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid is studied for its potential role in protein folding and stability due to its disulfide bonds. It may also be used in the design of peptides and proteins with enhanced stability.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to form stable disulfide bonds makes it a candidate for drug design, particularly in developing drugs that target specific proteins or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may lead to the development of new polymers or coatings with enhanced performance.
作用機序
The mechanism of action of (4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid involves its interaction with biological molecules through its disulfide bonds and amino groups. These interactions can affect protein folding, stability, and function. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Cysteine: An amino acid with a thiol group that can form disulfide bonds.
Glutathione: A tripeptide with a thiol group involved in redox reactions.
Dithiothreitol (DTT): A reducing agent used to break disulfide bonds.
Uniqueness
(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy groups
特性
分子式 |
C14H25F3N2O6S2 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(4S)-4-amino-6-[[(3S)-3-amino-5-carboxypentyl]disulfanyl]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O4S2.C2HF3O2/c13-9(1-3-11(15)16)5-7-19-20-8-6-10(14)2-4-12(17)18;3-2(4,5)1(6)7/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);(H,6,7)/t9-,10-;/m0./s1 |
InChIキー |
YTHRROFKCIIPRW-IYPAPVHQSA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](CCSSCC[C@H](CCC(=O)O)N)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



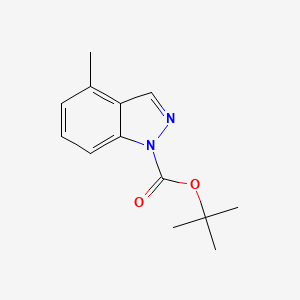
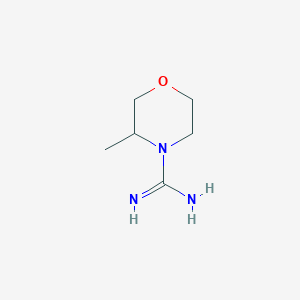
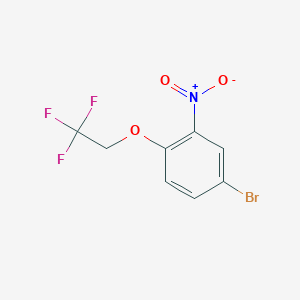


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
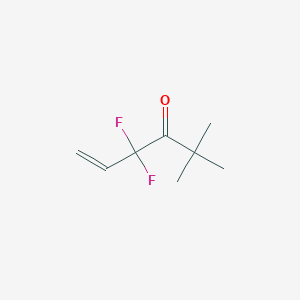
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

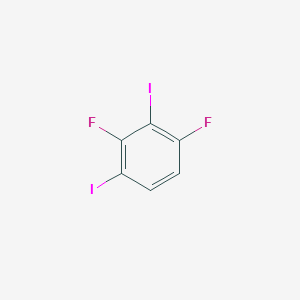

![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)
